2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl [(phenylcarbonyl)sulfanyl]acetate
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Overview
Description
[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE is a complex organic compound that features a thiadiazole ring, a carbamoyl group, and a benzoylsulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate acid chloride under reflux conditions.
Introduction of the Carbamoyl Group: The thiadiazole intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Attachment of the Benzoylsulfanyl Acetate Moiety: Finally, the compound is completed by esterification with benzoylsulfanyl acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The benzoylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring and carbamoyl group are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(METHYLSULFANYL)ACETATE
- [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(ETHYLSULFANYL)ACETATE
Uniqueness
[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE is unique due to the presence of the benzoylsulfanyl group, which can impart specific properties such as increased lipophilicity or enhanced binding affinity to certain targets. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C19H15N3O4S2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl] 2-benzoylsulfanylacetate |
InChI |
InChI=1S/C19H15N3O4S2/c23-15(20-19-22-21-17(28-19)13-7-3-1-4-8-13)11-26-16(24)12-27-18(25)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,22,23) |
InChI Key |
VECAGNZXMVIYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC(=O)CSC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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